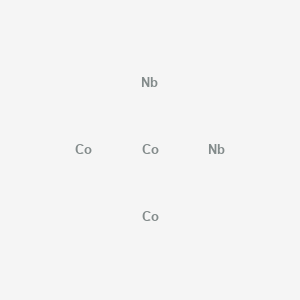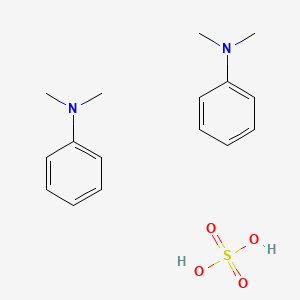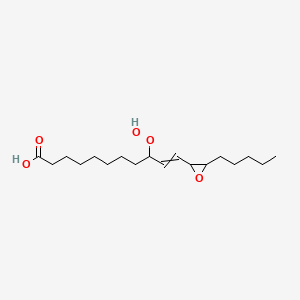
9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid is a complex organic compound that belongs to the class of long-chain fatty acids This compound is characterized by the presence of a hydroperoxy group, an oxirane ring, and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the epoxidation of an unsaturated fatty acid, followed by hydroperoxidation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid involves its interaction with specific molecular targets and pathways. The hydroperoxy group and oxirane ring are key functional groups that participate in various biochemical reactions. These interactions can lead to the modulation of biological processes and the exertion of specific effects.
Comparación Con Compuestos Similares
Similar Compounds
Vernolic Acid: A monounsaturated epoxy fatty acid with a similar structure but different functional groups.
12,13-Epoxy-9-hydroxy-10-octadecenoate: Another epoxy fatty acid with distinct properties.
Uniqueness
9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid is unique due to its specific combination of functional groups and long aliphatic chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
66547-14-6 |
|---|---|
Fórmula molecular |
C18H32O5 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
9-hydroperoxy-11-(3-pentyloxiran-2-yl)undec-10-enoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-7-11-16-17(22-16)14-13-15(23-21)10-8-5-4-6-9-12-18(19)20/h13-17,21H,2-12H2,1H3,(H,19,20) |
Clave InChI |
SZMWZFAMDRNPCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C(O1)C=CC(CCCCCCCC(=O)O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
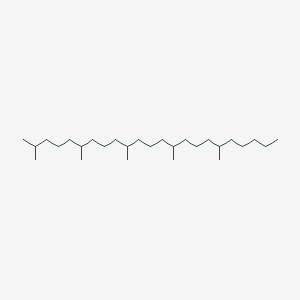

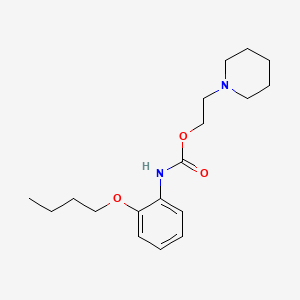

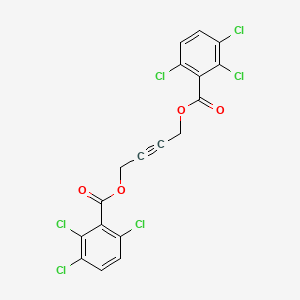
![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)

